molecular formula C12H11NO4 B14195928 4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid CAS No. 835594-14-4

4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid

Cat. No.: B14195928
CAS No.: 835594-14-4
M. Wt: 233.22 g/mol
InChI Key: NIFJWHGHASRPGF-UHFFFAOYSA-N
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Description

4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid is a complex organic compound that features both a benzoic acid moiety and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid typically involves the reaction of benzoic acid derivatives with oxazole precursors. One common method involves the reaction of 4-(2-hydroxyethyl)benzoic acid with 2-amino-2-oxazoline under acidic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign reagents, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of 4-[5-(2-oxoethyl)-1,2-oxazol-3-yl]benzoic acid.

    Reduction: Formation of 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzyl alcohol.

    Substitution: Formation of various substituted oxazole derivatives depending on the electrophile used.

Scientific Research Applications

4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The benzoic acid moiety can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-(2-Hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid is unique due to the combination of the benzoic acid and oxazole moieties in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

835594-14-4

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoic acid

InChI

InChI=1S/C12H11NO4/c14-6-5-10-7-11(13-17-10)8-1-3-9(4-2-8)12(15)16/h1-4,7,14H,5-6H2,(H,15,16)

InChI Key

NIFJWHGHASRPGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CCO)C(=O)O

Origin of Product

United States

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